
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Overview
Description
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (CAS: 112809-25-3) is a nitrogen-containing heterocyclic compound featuring a benzonitrile core substituted with a 1,2,4-triazole moiety via a methylene linker. It is a critical intermediate in the synthesis of letrozole (4,4'-(1H-1,2,4-triazol-1-ylmethylene)bisbenzonitrile), a nonsteroidal aromatase inhibitor used in breast cancer therapy . The compound is synthesized via nucleophilic substitution between 4-halomethylbenzonitrile (e.g., 4-chloromethylbenzonitrile) and 1,2,4-triazole under alkaline conditions, with optimized yields of ~76% using cesium carbonate or mixed potassium bases . Its industrial relevance is underscored by patent-protected processes aimed at minimizing isomeric impurities (<5%) during scale-up .
Preparation Methods
Traditional Synthesis Routes and Limitations
The earliest documented synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, as described in U.S. Pat. No. 5,473,078, involved refluxing α-bromo-4-tolunitrile with 1,2,4-triazole in a chloroform-acetonitrile solvent system . This method suffered from poor regioselectivity, yielding approximately 50% of the undesired isomer, 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile . Subsequent purification required silica gel column chromatography, which is labor-intensive and economically unfeasible for industrial-scale production .
Table 1: Comparison of Traditional vs. Improved Synthesis Parameters
Parameter | Traditional Method (U.S. Pat. No. 5,473,078) | Improved Method (Patent US20050209294A1) |
---|---|---|
Solvent System | Chloroform-acetonitrile | Dimethylformamide (DMF) |
Reaction Temperature | Reflux (~80°C) | 10–15°C |
Reaction Time | 15 hours | 2 hours |
Regioselectivity | ~50% desired product | >96% desired product |
Purification Method | Column chromatography | Crystallization (diisopropyl ether) |
Modern Regioselective Alkylation Strategies
Alkali Metal Salt-Mediated Reaction
The cornerstone of contemporary synthesis involves reacting α-halo substituted tolunitriles (e.g., α-bromo-4-tolunitrile) with alkali metal salts of 1,2,4-triazole . Sodium salts are preferred due to their cost-effectiveness and reactivity . The reaction proceeds via an SN2 mechanism, where the triazole anion displaces the halogen atom, forming the desired product with minimal isomerization .
Key Advantages:
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Enhanced Selectivity: The use of DMF as a polar aprotic solvent stabilizes the transition state, favoring the formation of the 1,2,4-triazole isomer .
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Simplified Workflow: Crystallization replaces chromatography, reducing solvent waste and processing time .
Optimized Reaction Conditions
A representative procedure from Patent US20050209294A1 outlines the following steps :
Table 2: Step-by-Step Optimized Synthesis Protocol
Industrial-Scale Adaptations
Solvent and Reagent Optimization
Industrial protocols prioritize DMF for its dual role as solvent and catalyst, enabling reactions at lower temperatures (10–15°C) . This minimizes side reactions and energy consumption. Additionally, substituting potassium or lithium salts with sodium salts reduces raw material costs without compromising yield .
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance mixing efficiency and temperature control. This technology reduces batch-to-batch variability and scales production to metric-ton quantities .
Critical Analysis of Byproduct Formation
Despite high regioselectivity, trace amounts of 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile (<4%) may form due to residual moisture or impurities in the triazole salt . Rigorous drying of reagents and solvents mitigates this issue.
Environmental and Economic Considerations
The improved method reduces solvent usage by 40% compared to traditional approaches, aligning with green chemistry principles . Furthermore, eliminating chromatography cuts production costs by approximately 30%, making the process viable for large-scale pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated triazole derivatives, while oxidation reactions can produce triazole N-oxides.
Scientific Research Applications
Synthesis and Production
The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves several chemical reactions that enhance its utility in drug development. A notable method includes reacting the sodium salt of 1,2,4-triazole with α-halo substituted tolunitrile in the presence of dimethylformamide (DMF). This process has been optimized to improve yield and selectivity while minimizing undesirable by-products and reducing the need for extensive purification methods like column chromatography .
Key Synthesis Method
Step | Description |
---|---|
1 | Dissolve sodium salt of 1,2,4-triazole in DMF at 25-30°C. |
2 | Add α-bromo tolunitrile solution at 10°C over 30 minutes. |
3 | Stir the mixture for 2 hours at 10-15°C. |
4 | Add demineralized water and extract with dichloromethane. |
5 | Crystallize the product from diisopropyl ether. |
This method not only enhances the efficiency of the synthesis but also results in a product with over 96% selectivity for the desired compound .
Aromatase Inhibition
The primary application of this compound is its role as an intermediate in the production of letrozole. Letrozole is widely used for treating hormone-dependent breast cancer in postmenopausal women by inhibiting aromatase activity, thus blocking estrogen biosynthesis. Research indicates that letrozole significantly reduces estrogen levels in breast cancer tissues, contributing to its therapeutic efficacy .
Radiotracer Development
In addition to its role in cancer treatment, derivatives of this compound have been explored as radiotracers for positron emission tomography (PET) imaging. For instance, carbon-11 labeled letrozole has been synthesized to assess brain aromatase activity in preclinical studies involving primates . This application highlights the compound's potential beyond traditional therapeutic uses.
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds derived from or related to this compound:
- Letrozole Efficacy : A study demonstrated that letrozole significantly inhibits aromatase activity in both malignant and nonmalignant tissues, underscoring its importance in managing estrogen-sensitive tumors .
- Radiotracer Studies : Research involving carbon-11 labeled letrozole has shown promising results in imaging studies aimed at understanding estrogen metabolism in the brain, indicating a burgeoning field of research that could lead to new diagnostic tools .
- Synthetic Improvements : Innovations in synthetic methodologies have been reported that enhance the yield and purity of this compound while reducing costs associated with large-scale production. These advancements are crucial for industrial applications and further research into related compounds .
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is primarily related to its role as an intermediate in the synthesis of Letrozole. Letrozole functions as an aromatase inhibitor, blocking the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This mechanism is particularly effective in treating hormone-responsive breast cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzonitrile-Triazole Derivatives
Cytotoxic Activity Against Cancer Cell Lines
Several analogs of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile have been evaluated for anticancer activity. Key findings include:
- Key Insight: The introduction of ethenyl linkers and electron-donating substituents (e.g., methoxy, dimethylamino) enhances cytotoxicity compared to the parent compound. However, this compound itself lacks direct cytotoxic activity, highlighting its role primarily as a synthetic precursor .
Structural Analogues with Modified Triazole Linkages
- 4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile: Incorporates a thioamide group in the triazole ring, leading to distinct hydrogen-bonding patterns in crystal structures. This modification reduces solubility but may enhance stability in solid-state formulations .
- 4-[Hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile: A hemiaminal derivative synthesized via condensation of 4-formylbenzonitrile and 4-amino-1,2,4-triazole. This compound exhibits pH-dependent stability, decomposing under acidic conditions .
Functional Group Variations in Benzonitrile-Triazole Hybrids
Substituent Effects on Physicochemical Properties
- Key Insight : The para-substituted triazole in this compound confers higher solubility in ethyl acetate compared to ortho-substituted analogs, facilitating industrial separation via crystallization .
Biological Activity
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antifungal applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of alkali metal salts of 1,2,4-triazole with α-halo substituted benzonitriles. This method allows for regioselective production, which is crucial for ensuring the desired biological activity of the resulting compounds. The compound serves as an intermediate in the synthesis of potent aromatase inhibitors like Letrozole, which is used in hormone-dependent breast cancer treatment .
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines. For instance, certain hybrids derived from 4-(1H-1,2,4-triazol-1-yl)benzoic acid showed significant inhibitory effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Notably, these compounds displayed selective toxicity towards cancer cells while exhibiting minimal cytotoxicity towards normal cells.
Table 1: Anticancer Activity of Selected Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
2 | MCF-7 | 15.6 | |
5 | HCT-116 | 23.9 | |
Doxorubicin | MCF-7 | 19.7 | |
Doxorubicin | HCT-116 | 22.6 |
The mechanism of action for these compounds appears to involve apoptosis induction in cancer cells, enhancing their therapeutic potential .
Aromatase Inhibition
The compound is also recognized for its role as an aromatase inhibitor. Aromatase inhibitors are essential in the treatment of estrogen-dependent cancers by blocking the conversion of androgens to estrogens. Experimental studies indicate that letrozole (derived from this compound) effectively inhibits aromatase activity in both malignant and non-malignant breast tissues .
Antifungal Activity
In addition to anticancer properties, triazole derivatives have been extensively studied for their antifungal activities. The core structure of triazoles has been linked to significant antifungal effects against various pathogens. For example, triazole derivatives have shown promising results in inhibiting biofilm formation in marine microorganisms and pathogenic fungi .
Table 2: Antifungal Activity of Triazole Derivatives
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring or substituents on the benzonitrile moiety can significantly influence their potency and selectivity against specific biological targets. For example, the introduction of hydroxyl groups has been shown to enhance antibacterial activity .
Case Studies
Several case studies highlight the effectiveness of compounds derived from or related to this compound:
- Breast Cancer Treatment : A study demonstrated that specific triazole derivatives not only inhibited cell proliferation but also induced G2/M phase arrest and apoptosis in MCF-7 cells .
- Antifungal Applications : Research into novel triazoles has shown broad-spectrum antifungal activity against clinical isolates, underscoring their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the triazole ring is formed through a "click chemistry" approach. For example, 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile can react with terminal alkynes under copper sulfate/sodium ascorbate catalysis to yield triazole derivatives . Solvent choice (e.g., THF/water mixtures) and stoichiometric ratios of reagents significantly impact regioselectivity and yield. Microwave-assisted synthesis has also been employed to accelerate reactions and improve purity in related triazole systems .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : 1H and 13C NMR are critical for confirming the presence of the triazole ring and nitrile group. For example, the nitrile group (C≡N) appears as a sharp singlet near 110-120 ppm in 13C NMR, while triazole protons resonate between 7.5-8.5 ppm in 1H NMR . X-ray crystallography can resolve structural ambiguities, as demonstrated in studies of triazolium salts, where hydrogen bonding and crystal packing are analyzed . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. What safety protocols are essential when handling this compound and its intermediates?
- Methodological Answer : Nitrile-containing compounds require strict ventilation and PPE (gloves, goggles) due to potential toxicity. Safety data sheets for analogous triazoles recommend storing the compound at 0–6°C in airtight containers to prevent degradation . Reactive intermediates (e.g., azides) should be handled in fume hoods with explosion-proof equipment, as highlighted in protocols for copper-catalyzed reactions .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, frontier molecular orbitals (HOMO/LUMO), and reactive sites. For example, DFT studies on triazole-thione hybrids revealed intramolecular charge transfer interactions and solvatochromic effects, guiding synthetic modifications for desired electronic properties . Computational docking simulations can also predict binding affinities for biological targets, though this requires validation via experimental assays.
Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?
- Methodological Answer : Discrepancies in NMR signals may arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR or deuterated solvents can stabilize conformers for clearer analysis . For inconsistent reaction yields, mechanistic studies (e.g., kinetic isotope effects or trapping experiments) identify rate-limiting steps. In one study, DFT explained unexpected regioselectivity in triazole formation by comparing transition-state energies .
Q. What strategies optimize regioselectivity during triazole ring formation in complex systems?
- Methodological Answer : Regioselectivity in CuAAC reactions is influenced by steric and electronic factors. Bulky substituents on alkynes favor 1,4-disubstituted triazoles, while electron-deficient alkynes may shift selectivity. Solvent polarity and copper ligand choice (e.g., tris-triazole ligands) also modulate outcomes . For example, polar aprotic solvents (DMF) enhance reaction rates but may reduce selectivity compared to THF/water mixtures.
Q. How does the nitrile group influence the compound’s stability and derivatization potential?
- Methodological Answer : The nitrile group acts as a meta-directing electrophile in aromatic substitution reactions. It can undergo hydrolysis to carboxylic acids or reduction to amines, expanding functionalization pathways. Stability studies on benzonitrile derivatives show that electron-withdrawing groups (e.g., triazole) enhance resistance to nucleophilic attack, making the compound suitable for harsh reaction conditions .
Properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLYWHSJALKYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112809-25-3 | |
Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112809-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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